molecular formula C16H18ClNO3S2 B2907378 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396782-88-9

3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2907378
CAS RN: 1396782-88-9
M. Wt: 371.89
InChI Key: UMXNXGSRAVTSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and phosphatases. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide are diverse and depend on the specific research application. It has been shown to have anti-inflammatory effects, inhibit cancer cell growth, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, allowing for large-scale production. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain research applications.

Future Directions

There are several future directions for research on 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. One potential area of research is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is its use as a tool compound in drug discovery research to identify potential drug targets and pathways. Additionally, further studies are needed to fully understand its mechanism of action and potential physiological effects.

Synthesis Methods

The synthesis of 3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves the reaction between 3-chlorobenzenesulfonyl chloride and cyclopropylamine followed by the addition of 2-(thiophen-2-yl)ethylamine and sodium methoxide. The resulting compound is then purified through recrystallization. This method yields a high purity compound that can be used in various research applications.

Scientific Research Applications

3-chloro-N-cyclopropyl-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has also been used as a tool compound in drug discovery research to identify potential drug targets and pathways.

properties

IUPAC Name

3-chloro-N-cyclopropyl-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-16-7-6-14(11-15(16)17)23(19,20)18(12-4-5-12)9-8-13-3-2-10-22-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXNXGSRAVTSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.